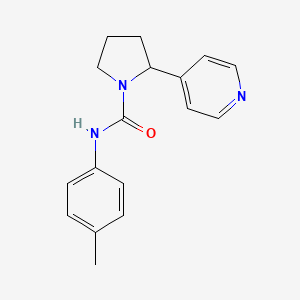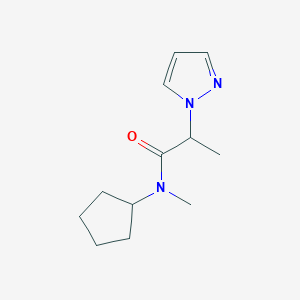
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide (CPP) is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. CPP belongs to the class of pyrazole derivatives, which have been extensively studied for their therapeutic applications. CPP has been shown to exhibit promising results in various scientific studies, making it a subject of interest for further research.
Wirkmechanismus
The mechanism of action of N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide is not fully understood, but it is believed to act on various molecular targets in the body. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to modulate the activity of ion channels, which are important for the regulation of neuronal activity. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are known to contribute to the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to exhibit various biochemical and physiological effects in animal models. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are important for the regulation of mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide is its relatively high cost, which may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for the research on N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases and cancer. Another direction is to study the molecular targets of N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide in more detail, which may provide insights into its mechanism of action. Additionally, the development of more cost-effective synthesis methods for N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide may increase its accessibility for research purposes.
Conclusion:
In conclusion, N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide is a promising compound that has gained attention in the scientific community due to its potential pharmacological properties. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to exhibit neuroprotective and anticancer properties, making it a subject of interest for further research. While there are limitations to its use in research, the potential benefits of studying N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide make it a worthwhile subject for future investigation.
Synthesemethoden
The synthesis of N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide involves the reaction of 1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride, followed by the reaction with N-methylpropan-2-amine. The resulting compound is then purified to obtain N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been studied for its potential therapeutic applications in various fields, including neuroscience and cancer research. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has been shown to exhibit neuroprotective properties in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
N-cyclopentyl-N-methyl-2-pyrazol-1-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10(15-9-5-8-13-15)12(16)14(2)11-6-3-4-7-11/h5,8-11H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMGZKUMLQFNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

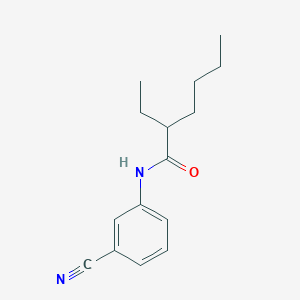
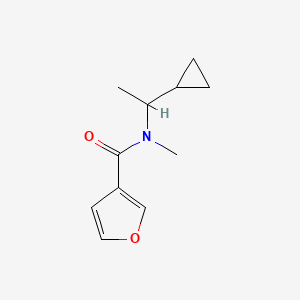
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(2-pyridin-4-ylpyrrolidin-1-yl)ethanone](/img/structure/B7493819.png)

![2-Bicyclo[2.2.1]heptanyl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7493822.png)
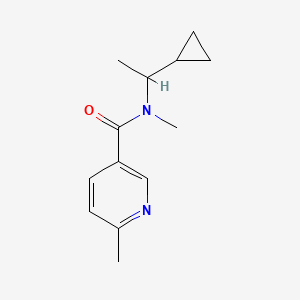
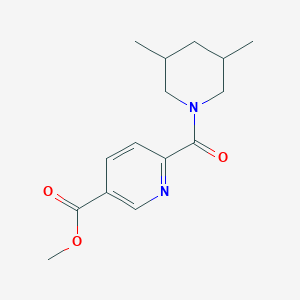


![Methyl 2-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493853.png)



